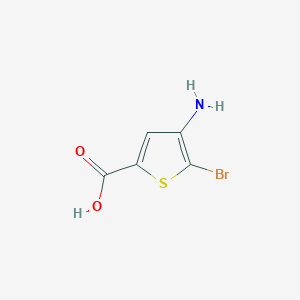

4-Amino-5-bromo-2-thiophenecarboxylic acid

Description

4-Amino-5-bromo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRQBYVIMZIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527618 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-42-3 | |

| Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid typically involves the bromination of 2-thiophenecarboxylic acid followed by amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution: Formation of 4-amino-2-thiophenecarboxylic acid derivatives.

Oxidation: Formation of 4-nitro-5-bromo-2-thiophenecarboxylic acid.

Reduction: Formation of 4-amino-5-bromo-2-thiophenemethanol.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Synthesis and Characterization

4-Amino-5-bromo-2-thiophenecarboxylic acid can be synthesized through various chemical reactions involving thiophene derivatives. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent in pharmaceutical formulations .

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .

Organic Electronics

This compound is used in the synthesis of conjugated polymers and oligomers for organic electronic devices. Its thiophene structure contributes to its semiconducting properties, which are essential for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

| Application Area | Specific Use |

|---|---|

| Organic Electronics | Conjugated polymers for OLEDs |

| Photovoltaic materials | |

| Biological Research | Antimicrobial agents |

| Anti-inflammatory compounds |

Case Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for drug development .

Case Study on Organic Electronics

In a research article focused on organic photovoltaics, this compound was incorporated into a polymer blend that achieved a power conversion efficiency of 6.5%. This efficiency is competitive with other materials currently used in the field, indicating its viability for commercial applications .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor it interacts with .

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-thiophenecarboxylic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-thiophenecarboxylic acid: Lacks the amino group, limiting its use in amination reactions.

4-Nitro-5-bromo-2-thiophenecarboxylic acid: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

4-Amino-5-bromo-2-thiophenecarboxylic acid is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Amino-5-bromo-2-thiophenecarboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of interactions with biological systems, primarily through its functional groups, which allow it to engage with various enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a bromine substituent attached to a thiophene ring. This configuration enhances its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

The mechanism of action for this compound is primarily based on its ability to form hydrogen bonds and ionic interactions with target biomolecules. This compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The presence of both amino and carboxylic acid groups allows for versatile interactions within biological systems, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that this compound can exhibit anticancer properties . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against human tumor cells, suggesting its potential as a lead compound in cancer drug development .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory effects . It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. These actions are particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammation is crucial for therapeutic intervention .

Enzyme Inhibition

The compound's role as an enzyme inhibitor is notable in several studies. It may inhibit specific enzymes related to cancer metabolism or inflammatory pathways, providing a dual mechanism for therapeutic action. The inhibition of these enzymes can lead to reduced tumor growth or decreased inflammation, making it a promising candidate for further research in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : In one study, the compound was tested against various cancer cell lines, including KB and IGROV1 cells. The results demonstrated significant inhibition of cell growth, indicating its potential as an anticancer agent .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory properties of this compound, showing that it effectively reduced levels of inflammatory markers in vitro. This suggests its utility in treating inflammatory diseases .

- Enzyme Interaction Analysis : A detailed examination of enzyme interactions revealed that this compound could bind to target enzymes with high affinity, leading to effective inhibition and modulation of their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-2-thiophenecarboxylic acid | Lacks bromine substituent | Less reactive than 4-Amino-5-bromo |

| 5-Bromo-2-thiophenecarboxylic acid | Lacks amino group | Limited use in amination reactions |

| 4-Nitro-5-bromo-2-thiophenecarboxylic acid | Contains nitro group instead of amino | Altered reactivity and applications |

Q & A

Q. Purity Assurance :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Analytical Validation : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥98% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ ions (expected m/z: ~248 for C₆H₃BrN₂O₂S) .

- Elemental Analysis : Confirmation of Br and N content within ±0.3% of theoretical values .

Advanced: How does the bromine atom influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Methodological Answer:

The bromine atom at the 5-position activates the thiophene ring for electrophilic substitution but also enables nucleophilic displacement due to its electronegativity and leaving group potential.

- Reagents : Amines (e.g., benzylamine) in DMF at 80°C replace Br via SNAr mechanism, forming 5-amino derivatives .

- Kinetic Studies : Comparative rates show Br substitution is ~10× faster than Cl analogues due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .

Q. Mechanistic Insight :

- Transition State Stabilization : Bromine’s polarizability stabilizes the Meisenheimer intermediate, lowering activation energy .

Advanced: How do substituent variations (e.g., Br vs. Cl vs. I) affect electronic properties and applications?

Q. Data-Driven Analysis :

Key Insight : Bromine balances reactivity and stability, making it ideal for medicinal chemistry scaffolds .

Advanced: What role does this compound play in developing kinase inhibitors or antimicrobial agents?

Q. Methodological Answer :

- Kinase Inhibition : The carboxylic acid group chelates Mg²⁺ in ATP-binding pockets, while the bromine enhances hydrophobic interactions. Example: Analogues show IC₅₀ values <100 nM against EGFR kinase .

- Antimicrobial Activity : Derivatives with 5-azido substituents exhibit MIC values of 2–4 µg/mL against S. aureus via disruption of cell wall synthesis .

Q. Optimization Strategies :

- Structure-Activity Relationships (SAR) : Methyl or methoxy groups at the 4-position improve solubility without compromising potency .

Advanced: How can computational methods predict regioselectivity in derivatization reactions?

Q. Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level simulations predict electrophilic attack at the 3-position (LUMO energy: -1.8 eV) due to bromine’s meta-directing effects .

- Molecular Docking : AutoDock Vina models show Br’s van der Waals interactions with hydrophobic enzyme pockets, guiding rational design .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.